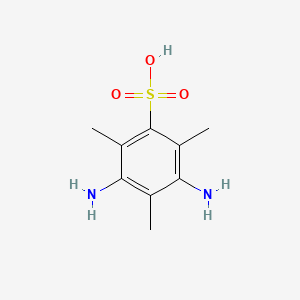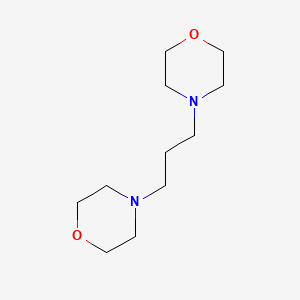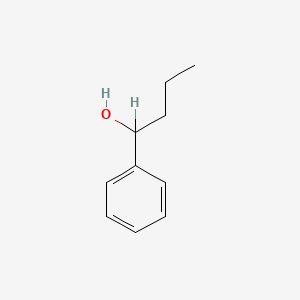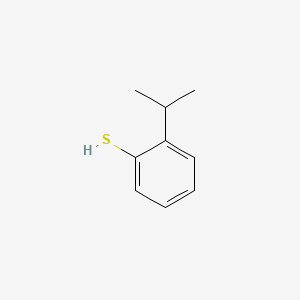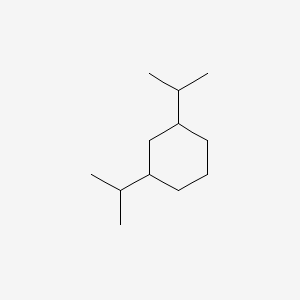
3-Undécanol
Vue d'ensemble
Description
3-Undecanol is a natural product found in Angelica gigas with data available.
Applications De Recherche Scientifique
Recherche chimique
Le 3-Undécanol est un composé chimique de formule C11H24O . Il a une masse molaire de 172,3077 . Il est couramment utilisé dans la recherche chimique en raison de ses propriétés uniques .
Pharmaceutiques
La recherche suggère que le this compound pourrait avoir des propriétés antimicrobiennes. Il pourrait présenter une activité antibactérienne contre certaines souches bactériennes et des propriétés antifongiques contre certaines espèces fongiques.
Industrie alimentaire
Le this compound est utilisé comme arôme dans les aliments en raison de son odeur florale d'agrumes et de son goût gras . Il se trouve naturellement dans de nombreux aliments tels que les fruits (y compris les pommes et les bananes), le beurre, les œufs et le porc cuit .
Cosmétiques
Bien qu'il n'y ait pas d'informations spécifiques disponibles sur l'utilisation du this compound dans les cosmétiques, il convient de noter que des alcools gras similaires sont souvent utilisés dans les produits cosmétiques en raison de leurs propriétés émollientes .
Industrie chimique
Le this compound est produit par la réduction de l'undécanal, l'aldéhyde analogue . Il est utilisé dans l'industrie chimique pour la production d'autres composés .
Sciences environnementales
En sciences environnementales, le this compound a été étudié pour son rôle dans l'olfaction des insectes. Par exemple, il a été constaté qu'il interagissait avec les protéines de liaison aux odorants chez certains insectes, ce qui pourrait avoir des implications pour la lutte antiparasitaire .
Science des matériaux
Bien qu'il n'y ait pas d'informations spécifiques disponibles sur l'utilisation du this compound dans la science des matériaux, des composés similaires sont souvent utilisés dans la production de polymères et d'autres matériaux .
Mécanisme D'action
Target of Action
The primary target of 3-Undecanol is the yeast Saccharomyces cerevisiae . This compound exhibits potent fungicidal activity against this yeast, making it a valuable tool in controlling fungal growth .
Mode of Action
3-Undecanol interacts with its target, Saccharomyces cerevisiae, by inhibiting its growth . It achieves this through its surfactant property, which disrupts the native membrane-associated function of the integral proteins . This disruption leads to a decrease in cell viability and ultimately results in the death of the yeast cells .
Biochemical Pathways
The antifungal action of 3-Undecanol is mediated by a biophysical process . It inhibits glucose-induced acidification by inhibiting the plasma membrane H±ATPase . This inhibition disrupts the normal functioning of the yeast cells, leading to their death .
Result of Action
The result of 3-Undecanol’s action is the death of Saccharomyces cerevisiae cells . This is achieved through the disruption of the yeast cells’ plasma membrane, leading to a decrease in cell viability .
Propriétés
IUPAC Name |
undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARCYFXWDRVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6929-08-4 | |
| Record name | 3-Undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6929-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Undecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


